molecular formula C17H24N2O5S B2420137 1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone CAS No. 1172523-49-7

1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone

Cat. No. B2420137
CAS RN: 1172523-49-7
M. Wt: 368.45
InChI Key: VWXODAHTFOZGKT-UHFFFAOYSA-N
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Description

1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone is a useful research compound. Its molecular formula is C17H24N2O5S and its molecular weight is 368.45. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Antihypertensive Agents : The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including derivatives with potential antihypertensive activity, has been explored. These compounds have been evaluated for their effectiveness in lowering blood pressure, with some showing promise as alpha-adrenergic blockers, indicating their potential use in hypertension treatment (Caroon et al., 1981).

  • Antagonists of α1-Adrenoceptors : Compounds such as BMY 7378, which share structural similarities with the subject chemical, have been identified as selective antagonists of the α1D-adrenoceptor subtype. This specificity suggests their potential application in the treatment of disorders related to α1-adrenoceptor activity (Goetz et al., 1995).

  • Anticancer Activity : Phenylaminosulfanyl-1,4-naphthoquinone derivatives, with structures reminiscent of the core compound, have shown potent cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents. Notably, some derivatives demonstrated low toxicity towards normal human kidney cells, highlighting their selectivity (Ravichandiran et al., 2019).

  • ADMET Profiling : Compounds derived from the chemical structure of interest have undergone ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to determine their suitability for therapeutic use. Studies have shown favorable profiles for central nervous system applications, underscoring the importance of comprehensive pharmacokinetic and pharmacodynamic evaluations (Matera et al., 2018).

Chemical Synthesis and Characterization

  • Oxime Derivatives : Research into the conversion of ketones of heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives highlights the versatility of these chemical structures in synthesizing novel compounds. These studies contribute to our understanding of reaction mechanisms and the potential for creating new materials with desirable properties (Rahman et al., 2013).

properties

IUPAC Name

1-[4-(4-methoxy-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-13-12-15(4-5-16(13)23-3)25(21,22)19-10-11-24-17(19)6-8-18(9-7-17)14(2)20/h4-5,12H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXODAHTFOZGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone

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